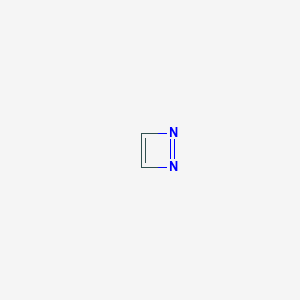
1,2-Diazete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazete is a heterocyclic compound containing a four-membered ring with two nitrogen atoms. It is a relatively rare and less-studied compound compared to other heterocycles. The structure of this compound consists of alternating carbon and nitrogen atoms, forming a strained ring system. This unique structure imparts interesting chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diazete can be synthesized through various methods. One common approach involves the reaction of azosulfones with ketene N,N- or N,O-acetals . Another method includes the photolysis of dihydropyridazine, which provides the fused diazetidine intermediate . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its limited applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Catalytic hydrogenation of this compound can lead to the formation of diazetidine.
Substitution: The compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethyl azodicarboxylate, ethylene, and cyclopentadiene . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include ring-opened products, diazetidine, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Diazete has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Diazete involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes, such as c-Jun N-terminal kinase, which plays a role in inflammation . The compound’s reactivity and ability to form stable complexes with different molecules contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,2-Diazete can be compared with other similar compounds, such as:
1,2-Diazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.
1,3-Diazete: A structural isomer of this compound with different reactivity and properties.
Pyrrole: A five-membered heterocyclic compound with one nitrogen atom, known for its biological activity.
This compound is unique due to its four-membered ring structure, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Eigenschaften
CAS-Nummer |
287-32-1 |
|---|---|
Molekularformel |
C2H2N2 |
Molekulargewicht |
54.05 g/mol |
IUPAC-Name |
diazete |
InChI |
InChI=1S/C2H2N2/c1-2-4-3-1/h1-2H |
InChI-Schlüssel |
BABWHSBPEIVBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





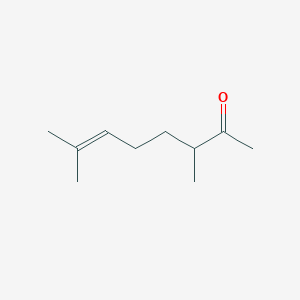
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


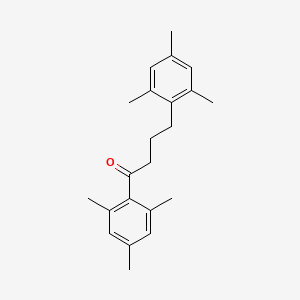
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)

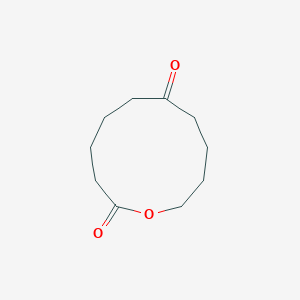
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
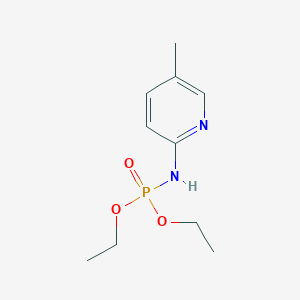
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
